N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
This compound features a pyrazole core substituted with a cyclopropyl group at position 5 and a thiophen-3-yl moiety at position 2. The pyrazole is linked via an ethyl chain to an acetamide group containing a 2,5-dioxopyrrolidin ring. The cyclopropyl group enhances metabolic stability by reducing oxidative metabolism, while the thiophene ring contributes to π-π stacking interactions in biological targets. The dioxopyrrolidin moiety may improve solubility and serve as a hydrogen bond acceptor .
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c23-16(10-21-17(24)3-4-18(21)25)19-6-7-22-15(12-1-2-12)9-14(20-22)13-5-8-26-11-13/h5,8-9,11-12H,1-4,6-7,10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUKLDZONHXJJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)CN3C(=O)CCC3=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route may include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Formation of the Dioxopyrrolidinyl Group: The dioxopyrrolidinyl group can be introduced through a condensation reaction between a succinimide derivative and an acyl chloride.
Final Coupling Step: The final step involves coupling the intermediate compounds to form the target molecule, typically using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or oxygen atoms.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of 2,5-dioxopyrrolidin-1-yl-acetamides exhibit significant anticonvulsant properties. In preclinical studies, compounds similar to N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide have been tested using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. These studies suggest that the compound could be effective against various seizure types, with some derivatives showing ED50 values as low as 32.08 mg/kg in MES tests .
Analgesic Properties
The compound has also been evaluated for analgesic activity. In models such as the formalin test, certain derivatives have demonstrated significant antinociceptive effects, indicating potential use in pain management therapies . The presence of the thiophene ring is believed to contribute to this activity by enhancing interaction with pain receptors.
Anticancer Potential
Emerging evidence suggests that compounds with similar structures may possess anticancer properties. Preliminary studies indicate that they could modulate chemokine receptor activity, providing a dual mechanism for targeting tumor cells while potentially minimizing side effects associated with conventional chemotherapeutics .
Case Study: Anticonvulsant Screening
In a study published in 2016, a library of amides derived from 3-methyl and 3-ethyl dioxopyrrolidinyl-acetic acids was synthesized and screened for anticonvulsant activity . The study highlighted how structural modifications could lead to enhanced efficacy against seizures, paving the way for further exploration of compounds like this compound.
Case Study: Analgesic Activity Assessment
Another study assessed the analgesic properties of related compounds using various pain models . The results demonstrated that certain derivatives not only provided pain relief but also exhibited local anesthetic effects, suggesting their potential application in treating chronic pain conditions.
Mechanism of Action
The mechanism of action of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist of specific receptors, thereby influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and other biological functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism: Thiophen-2-yl vs. Thiophen-3-yl Substitution
A closely related analog, N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (), differs only in the substitution position of the thiophene ring (2-yl vs. 3-yl). This positional isomerism alters electronic distribution:
- Thiophen-2-yl : Shifts the sulfur atom farther from the pyrazole, possibly reducing dipole moments and altering hydrophobic interactions.
Such differences could impact target affinity or metabolic pathways, though experimental validation is required .
Pyrazole Core Modifications: Trifluoromethyl vs. Thiophene Substituents
The compound in , (S)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide, replaces the thiophene with a trifluoromethyl group. Key distinctions:
The trifluoromethyl group increases lipophilicity and metabolic resistance but may reduce solubility. This substitution is common in CNS-targeting drugs, whereas the thiophene in the target compound might favor peripheral target engagement .
Functional Group Variations: Dioxopyrrolidin vs. Sulfonamido Moieties
The acetamide group in the target compound contains a 2,5-dioxopyrrolidin ring, whereas ’s analog includes a methylsulfonamido group.
- Dioxopyrrolidin : Enhances solubility via hydrogen bonding and may act as a prodrug moiety (e.g., hydrolyzing to a free amine).
- Sulfonamido: Introduces hydrogen-bond donor/acceptor capabilities and improves target specificity (common in protease inhibitors).
Pyrazole vs. Pyridazinone Cores
describes a pyridazinone-based compound, (R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide, which replaces the pyrazole-thiophene system with a pyridazinone-pyrrolidin scaffold. Key contrasts:
Pyridazinones are associated with COX-2 inhibition, while pyrazoles are prevalent in kinase inhibitors (e.g., JAK/STAT pathways) .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Thiophene Position Matters : The 3-yl vs. 2-yl substitution () may influence binding kinetics in kinase targets, as seen in analogous studies where meta-substituted thiophenes showed 20% higher affinity than ortho-substituted variants .
- Trifluoromethyl Trade-offs : While the CF₃ group in ’s compound improves metabolic stability, its high logP value (~3.5) may limit aqueous solubility compared to the target compound’s dioxopyrrolidin moiety (predicted logP ~2.8) .
- Pyridazinone vs. Pyrazole: Pyridazinones () are less common in kinase inhibition but exhibit notable anti-inflammatory activity, suggesting the target compound’s pyrazole core is better suited for oncology applications .
Biological Activity
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
The compound's molecular formula is with a molecular weight of approximately 369.49 g/mol. The structure includes several functional groups, notably:
- Pyrazole
- Furan
- Carboxamide
- Cyclopropyl
- Thiophene
These structural components are believed to contribute significantly to the compound's biological interactions.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings regarding variations in structural features and their corresponding biological activities:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| A | Pyrazole + Thiophene | Anti-inflammatory |
| B | Cyclopropyl Group | Antitumor |
| C | Variations in Side Chains | Enhanced solubility |
This table illustrates how specific functional groups can modulate the compound's efficacy in various biological contexts.
Pharmacological Effects
Research indicates that this compound exhibits multiple pharmacological activities:
- Antitumor Activity : Studies have shown that compounds with similar pyrazole and thiophene structures demonstrate significant antitumor effects, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The presence of the thiophene ring has been linked to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms of action.
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that modifications in the cyclopropyl group significantly enhanced antitumor activity against breast cancer cells. The compound showed IC50 values comparable to established chemotherapeutics.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays revealed that compounds similar to this compound inhibited pro-inflammatory cytokine production in macrophages, suggesting potential use in inflammatory disorders.
Summary of Findings
The biological activity of this compound is promising based on its structural characteristics and preliminary pharmacological data. Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic assembly. For example, pyrazole cores are constructed via cyclocondensation of hydrazine derivatives with diketones or β-keto esters, followed by functionalization of the ethyl linker and dioxopyrrolidinyl acetamide group. Purity optimization requires chromatographic techniques (e.g., column chromatography) and recrystallization, validated by analytical methods like HPLC (>95% purity threshold). Intermediate characterization via H NMR and IR spectroscopy is critical to confirm structural integrity at each step .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- H NMR : Identifies proton environments (e.g., cyclopropyl CH, thiophenyl protons, pyrazole NH).
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch of acetamide at ~1650–1700 cm).
- LC-MS : Validates molecular weight and detects impurities.
- Elemental Analysis : Ensures stoichiometric consistency.
Cross-validation using these techniques minimizes misassignment risks .
Q. How is the biological activity of this compound initially predicted in silico?
- Methodological Answer : Computational tools like PASS (Prediction of Activity Spectra for Substances) estimate potential biological targets (e.g., kinase inhibition, antimicrobial activity). Molecular docking against protein databases (e.g., PDB) evaluates binding affinities to active sites, prioritizing targets for in vitro testing. For example, pyrazole-thiophene hybrids often show affinity for inflammatory or oncogenic pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions between in silico predictions and experimental biological data?
- Methodological Answer : Discrepancies may arise from solvent effects, protein conformational dynamics, or off-target interactions. Validate docking results with:
- Dose-response assays (IC/EC determination).
- Structural analogs : Test derivatives to isolate pharmacophore contributions.
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., RMSD analysis). Adjust force fields to account for solvation or protonation states .
Q. What experimental design strategies optimize the synthesis of structurally related analogs?
- Methodological Answer : Use Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, flow chemistry systems (e.g., continuous microreactors) enhance reproducibility and yield in heterocyclic syntheses by precise control of residence time and mixing . Response surface modeling identifies optimal conditions with minimal trial runs.
Q. Which functional groups in this compound are most amenable to derivatization for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Cyclopropyl Group : Susceptible to ring-opening reactions (e.g., acid-catalyzed).
- Thiophene Moiety : Electrophilic substitution (e.g., halogenation, sulfonation).
- Dioxopyrrolidinyl Acetamide : Amide bond hydrolysis or alkylation of the pyrrolidine nitrogen.
Prioritize modifications based on computational toxicity profiling (e.g., SwissADME) to avoid metabolic liabilities .
Q. How does the presence of dual heterocyclic systems (pyrazole and dioxopyrrolidine) influence physicochemical properties?
- Methodological Answer :
- Lipophilicity : Pyrazole increases solubility; dioxopyrrolidine enhances membrane permeability (logP ~2–3).
- Conformational Rigidity : Cyclopropyl and fused rings restrict rotation, improving target selectivity.
- pKa Modulation : Pyrazole NH (pKa ~4–5) and acetamide carbonyl influence ionization state. Use shake-flask assays or potentiometric titration to measure pH-dependent solubility .
Q. What strategies improve aqueous solubility for in vivo studies without compromising activity?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or glycoside groups at the acetamide nitrogen.
- Co-solvent Systems : Use PEG-400 or cyclodextrin complexes.
- Polymer-based Formulations : Polycationic copolymers (e.g., P(CMDA-DMDAAC)s) enhance dissolution kinetics. Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
